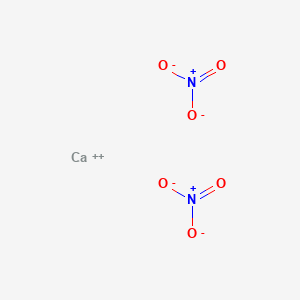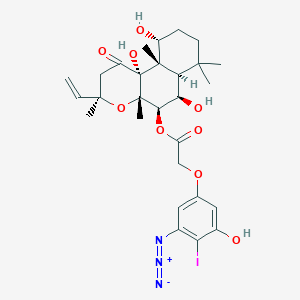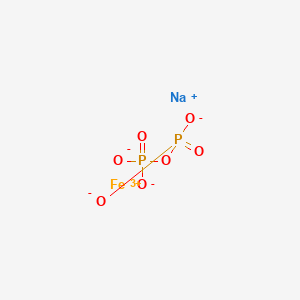
硝酸钙
概述
描述
Calcium nitrate, known chemically as calcium dinitrate, is an inorganic compound with the formula Ca(NO₃)₂. It is a colorless salt that is highly soluble in water and is commonly found in a tetrahydrate form, Ca(NO₃)₂·4H₂O. This compound is widely used in various industries due to its multifaceted applications, including agriculture, wastewater treatment, and construction .
科学研究应用
Calcium nitrate has numerous applications in scientific research:
- Agriculture: It is used as a fertilizer due to its high solubility and rich content of nitrate-nitrogen and water-soluble calcium, promoting plant growth and replenishing soil calcium .
- Wastewater Treatment: It is employed to control odor by preventing the formation of hydrogen sulfide, a harmful gas .
- Construction: It acts as a set accelerator in concrete, reducing setting time and enhancing efficiency .
- Sediment Remediation: Calcium nitrate is used in in situ sediment remediation to oxidize reduced sulfur and iron, leading to the adsorption of mobile phosphorus .
作用机制
Target of Action
Calcium nitrate primarily targets the soil and plants where it is applied . In plants, it plays a crucial role in nutrient transport , assimilation , and adaptive growth responses . It also targets the sediment-water interface in aquatic environments, improving the redox condition .
Mode of Action
Calcium nitrate interacts with its targets by providing calcium and nitrate ions . The calcium ion accelerates the formation of calcium hydroxide, thus precipitating and setting in concrete . In plants, nitrate-triggered calcium signatures play critical roles in primary nitrate responses . In aquatic environments, calcium nitrate improves the redox condition, temporarily reducing phosphorus in the overlaying water .
Biochemical Pathways
Calcium nitrate affects several biochemical pathways. In plants, it triggers cytosolic-nuclear calcium signaling and dynamic protein phosphorylation via diverse mechanisms in the primary nitrate response . It also plays a role in the metabolism of sulfates in wastewater systems .
Pharmacokinetics
This solubility facilitates its distribution in the environment and its uptake by plants .
Result of Action
The action of calcium nitrate results in several effects. In concrete, it accelerates setting . In plants, it controls nutrient transport and growth responses . In wastewater systems, it prevents the formation of hydrogen sulfide by stopping the metabolism for sulfates . In aquatic environments, it can control the release of phosphorus from contaminated sediment .
Action Environment
The action, efficacy, and stability of calcium nitrate are influenced by various environmental factors. For instance, it can help acidify alkaline soils, making them more suitable for growing acid-loving plants . In aquatic environments, its effectiveness in controlling phosphorus release depends on the specific conditions of the sediment-water interface .
生化分析
Biochemical Properties
Calcium nitrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that calcium nitrate can interact with proteins like calmodulin and calcium-dependent protein kinases, playing a crucial role in the regulation of plant mineral nutrition .
Cellular Effects
Calcium nitrate has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, in plants, calcium nitrate is involved in the regulation of root and shoot development, germination, and its own transport and assimilation .
Molecular Mechanism
The mechanism of action of calcium nitrate at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, calcium nitrate can trigger calcium signatures and activate certain protein kinases, influencing the primary nitrate response in plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium nitrate change over time. For example, in a study on the setting and strength evolution of Portland cement pastes, calcium nitrate acted as a setting accelerator but had relatively little beneficial effect on the long-term development of mechanical resistances .
Dosage Effects in Animal Models
The effects of calcium nitrate vary with different dosages in animal models. For instance, in a study on feedlot cattle, high supplementary nitrogen in the form of calcium nitrate was associated with significantly reduced feed intake, reduced average daily gain, and reduced carcass weight .
Metabolic Pathways
Calcium nitrate is involved in several metabolic pathways. For example, in plants, calcium nitrate is involved in the regulation of mineral elements through calcium signaling .
Transport and Distribution
Calcium nitrate is transported and distributed within cells and tissues. In plants, calcium nitrate can be transported via the High-Affinity Transport System (HATS) and the Low-Affinity Transport System (LATS) to balance the distribution of these ions between organs .
Subcellular Localization
The subcellular localization of calcium nitrate and its effects on activity or function are crucial. In plants, calcium deposits were abundant in the cell walls and intercellular spaces at the early dormant stage but were enriched in the cytosol and nucleus before dormancy release .
准备方法
Synthetic Routes and Reaction Conditions: Calcium nitrate can be synthesized through several methods:
Reaction with Nitric Acid: The most common method involves reacting calcium carbonate (limestone) with nitric acid: [ \text{CaCO}_3 + 2\text{HNO}_3 \rightarrow \text{Ca(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Ammonium Nitrate: Another method involves reacting ammonium nitrate with calcium hydroxide: [ 2\text{NH}_4\text{NO}_3 + \text{Ca(OH)}_2 \rightarrow \text{Ca(NO}_3\text{)}_2 + 2\text{NH}_4\text{OH} ]
Industrial Production Methods: Industrial production of calcium nitrate typically involves the reaction of nitric acid with limestone. The process includes the following steps:
Raw Material Preparation: Nitric acid and limestone are prepared.
Reaction: The materials are reacted under controlled conditions to ensure optimal conversion.
Separation and Purification: The mixture is separated and purified to obtain high-quality calcium nitrate
化学反应分析
Types of Reactions: Calcium nitrate undergoes various chemical reactions, including:
Thermal Decomposition: Upon heating, calcium nitrate decomposes to release nitrogen dioxide, oxygen, and calcium oxide: [ \text{Ca(NO}_3\text{)}_2 \rightarrow \text{CaO} + 2\text{NO}_2 + \frac{1}{2}\text{O}_2 ]
Precipitation Reaction: When calcium nitrate reacts with sodium carbonate, calcium carbonate precipitates, leaving sodium nitrate in solution: [ \text{Ca(NO}_3\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaNO}_3 + \text{CaCO}_3 ]
Common Reagents and Conditions:
Oxidizing Agents: Calcium nitrate can act as an oxidizing agent in various reactions.
Reducing Agents: It can be reduced under specific conditions to form different products.
Major Products:
- Nitrogen Dioxide (NO₂)
- Calcium Oxide (CaO)
- Sodium Nitrate (NaNO₃)
- Calcium Carbonate (CaCO₃) .
相似化合物的比较
- Calcium Ammonium Nitrate (Ca(NO₃)₂·NH₄NO₃): A widely used inorganic fertilizer that combines calcium nitrate and ammonium nitrate .
- Magnesium Nitrate (Mg(NO₃)₂): Another nitrate salt used in fertilizers and other applications.
- Strontium Nitrate (Sr(NO₃)₂): Used in pyrotechnics and as a red colorant in fireworks.
Uniqueness of Calcium Nitrate:
- Dual Nutrient Source: Provides both calcium and nitrogen, essential for plant growth.
- High Solubility: Highly soluble in water, making it readily available for plant uptake.
- Versatility: Used in multiple industries, including agriculture, construction, and wastewater treatment .
Calcium nitrate’s unique properties and wide range of applications make it an essential compound in various scientific and industrial fields.
属性
CAS 编号 |
10124-37-5 |
|---|---|
分子式 |
CaHNO3 |
分子量 |
103.09 g/mol |
IUPAC 名称 |
calcium;dinitrate |
InChI |
InChI=1S/Ca.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChI 键 |
WLQXPAUZYVXSNE-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ca+2] |
规范 SMILES |
[N+](=O)(O)[O-].[Ca] |
颜色/形态 |
Deliquescent granules White, cubic crystals White mass |
密度 |
2.5 at 64.4 °F (USCG, 1999) 2.5 @ 25 °C /Tetrahydrate/ 2.50 g/cm³ |
熔点 |
1042 °F (USCG, 1999) About 560 °C 560 °C |
Key on ui other cas no. |
10124-37-5 |
物理描述 |
Calcium nitrate appears as white to light gray granular solid. May be either the anhydrous compound or the tetrahydrate. Used in fertilizers, explosives and pyrotechnics. DryPowder, Liquid; Liquid; OtherSolid; PelletsLargeCrystals, Liquid COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. |
Pictograms |
Oxidizer; Corrosive; Irritant |
溶解度 |
Very sol in water; freely sol in methanol, ethanol, acetone; almost insol in concn nitric acid SOL IN ANHYD AMMONIA; IN ALCOHOL 14 G/100 CC @ 15 °C Soluble in acetone; insoluble in ethanol Solubility in water, g/100ml: 121.2 |
同义词 |
calcium nitrate calcium nitrate tetrahydrate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene](/img/structure/B158784.png)







![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)

![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)



